Ntfapi

説明

Contextualization of Ntfapi within Contemporary Chemical Research

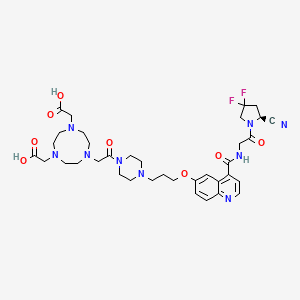

This compound (NOTA-FAPI-4) is a synthetic small molecule belonging to the class of fibroblast activation protein (FAP) inhibitors. FAP is a transmembrane glycoprotein (B1211001) that is highly expressed on cancer-associated fibroblasts (CAFs) in the stromal compartment of a wide variety of epithelial cancers, with limited expression in normal tissues. The selective overexpression of FAP in the tumor microenvironment makes it an attractive target for both cancer imaging and therapy.

Contemporary chemical research efforts are focused on designing and synthesizing molecules that can selectively bind to FAP. This compound is one such compound, specifically developed as a ligand for targeted imaging applications, particularly Positron Emission Tomography (PET). Its structure incorporates a FAP-targeting moiety linked to a chelator, NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), which allows for complexation with radioisotopes suitable for PET imaging, such as Gallium-68 or Aluminum-18F. This design strategy is central to the development of targeted radiotracers, aiming to deliver radioisotopes specifically to FAP-expressing tissues.

Significance of this compound Studies in Fundamental Chemistry and Related Scientific Disciplines

Studies on this compound hold significant implications for fundamental chemistry, particularly in the areas of medicinal chemistry and radiochemistry. From a medicinal chemistry perspective, the design and synthesis of this compound contribute to the understanding of structure-activity relationships for FAP inhibition and targeting. Research explores how modifications to the molecular structure affect binding affinity, specificity, and pharmacokinetic properties.

In radiochemistry, the conjugation of the FAP-targeting ligand to chelators like NOTA and the subsequent radiolabeling procedures are critical areas of study. Optimizing radiolabeling efficiency, radiochemical purity, and the stability of the radioconjugate are essential for successful imaging applications.

Beyond fundamental chemistry, research on this compound is highly significant in related scientific disciplines, most notably in nuclear medicine and molecular imaging. This compound-based radiotracers are being investigated for their potential in imaging FAP-expressing cancers, providing valuable diagnostic information for cancer staging, treatment planning, and monitoring response to therapy. The ability to visualize FAP expression non-invasively offers a powerful tool for understanding tumor biology and heterogeneity. Furthermore, comparative studies evaluating the performance of this compound-based PET tracers against established imaging agents, such as 18F-FDG, contribute to refining imaging protocols and improving diagnostic accuracy ndclist.com.

Evolution of Research Paradigms for the Chemical Compound this compound

The evolution of research paradigms for compounds like this compound reflects broader trends in drug discovery and molecular imaging. Initially, research focused on identifying and validating FAP as a viable target in cancer. This involved understanding its biological function and its expression patterns in various diseases.

The subsequent evolution involved optimizing these FAPI structures for specific applications, such as molecular imaging. This is where compounds like this compound (NOTA-FAPI-4) emerged. The integration of chelators into the FAPI structure represented a significant step, enabling the development of radiolabeled probes. Research then focused on evaluating the in vitro and in vivo properties of these radiolabeled FAPIs, including their binding characteristics, biodistribution, and imaging performance using techniques like PET/CT ndclist.com.

Current research paradigms continue to refine the FAPI scaffold for improved targeting, pharmacokinetics, and the development of theranostic agents that combine diagnostic imaging with targeted therapy. This involves exploring different chelators, radioisotopes, and conjugation strategies. The increasing use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), is integral to the characterization and quality control of this compound and related compounds ambeed.com. Computational chemistry also plays a growing role in predicting molecular properties and guiding the design of new FAPI derivatives.

Detailed research findings highlight the potential of this compound-based imaging. For instance, clinical translational evaluation of Al18F-NOTA-FAPI for FAP-targeted tumor imaging has shown promising results, demonstrating good tumor detection efficacy and excellent imaging quality ndclist.com. Comparisons with 18F-FDG PET/CT in certain contexts have indicated that FAP-targeted imaging can reveal more metastatic lesions with increased activity ndclist.com. Analytical data confirms the chemical characteristics and purity of synthesized this compound, which is crucial for its reliable use in research and potential clinical translation ambeed.com.

| Analytical Method | Specification | Result (Example) |

| Appearance | Light yellow to yellow solid powder | Conforms |

| Structure (1H-NMR) | Matches structure | Conforms |

| Structure (MS) | Correct molecular weight | Conforms |

| Purity (HPLC) | >99.0% | >99.0% |

Example Analytical Data for NOTA-FAPI-4 ambeed.com

| Imaging Agent | Observation in PET/CT Comparison ndclist.com |

| Al18F-NOTA-FAPI | Showed more metastatic lesions with increased activity |

| 18F-FDG | Fewer metastatic lesions detected or lower activity |

Comparative Imaging Findings (Illustrative based on research mentioned in source ndclist.com)

特性

CAS番号 |

2374782-03-1 |

|---|---|

分子式 |

C36H47F2N9O8 |

分子量 |

771.8 g/mol |

IUPAC名 |

2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid |

InChI |

InChI=1S/C36H47F2N9O8/c37-36(38)19-26(20-39)47(25-36)31(48)21-41-35(54)28-4-5-40-30-3-2-27(18-29(28)30)55-17-1-6-42-13-15-46(16-14-42)32(49)22-43-7-9-44(23-33(50)51)11-12-45(10-8-43)24-34(52)53/h2-5,18,26H,1,6-17,19,21-25H2,(H,41,54)(H,50,51)(H,52,53)/t26-/m0/s1 |

InChIキー |

XQARGGQZFNOLDH-SANMLTNESA-N |

異性体SMILES |

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CN5CCN(CCN(CC5)CC(=O)O)CC(=O)O |

正規SMILES |

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CN5CCN(CCN(CC5)CC(=O)O)CC(=O)O |

製品の起源 |

United States |

Advanced Structural Elucidation and Characterization of Ntfapi

Experimental Elucidation of NTF Molecular Architecture

Experimental techniques play a crucial role in determining the precise molecular architecture and spatial arrangement of NTF molecules in the solid state and in solution.

X-ray Crystallography and Single-Crystal Diffraction Analysis of NTF

X-ray crystallography, particularly single-crystal diffraction, is a powerful technique for obtaining definitive three-dimensional structures of crystalline compounds like Nitrofurantoin (B1679001). Studies have utilized single-crystal X-ray diffraction to determine the crystal structure of Nitrofurantoin and its various solid forms, including cocrystals and solvates.

Nitrofurantoin (C₈H₆N₄O₅) crystallizes in a monoclinic unit cell. mims.comsemanticscholar.org Single crystal data for C₈H₆N₄O₅ indicates a monoclinic space group P1 2₁/n 1. mims.com The unit cell dimensions determined by single crystal analysis show good agreement with those obtained from powder diffraction data. mims.comsemanticscholar.org For example, reported unit cell parameters for Nitrofurantoin are a = 7.860(2) Å, b = 6.501(2) Å, c = 18.947(6) Å, and β = 93.18(2)°. mims.com The structure was solved using direct methods, utilizing observed reflections. mims.com

X-ray diffraction studies have also been instrumental in characterizing cocrystals of Nitrofurantoin with various coformers, such as 3-aminobenzoic acid, urea, and vanillin. rsc.orgguidetopharmacology.orgacs.org These studies reveal the hydrogen bonding patterns and other intermolecular interactions that dictate the crystal packing in these solid forms. For instance, in a nitrofurantoin–N,N-dimethylformamide solvate crystal, single-crystal X-ray diffraction analysis showed that the two co-crystallized molecules are linked by N–H···O hydrogen bonds, forming bimolecular adducts. nih.govresearchgate.net These adducts further interact through weaker C–H···O interactions to form the lattice framework. nih.govresearchgate.net

Data from single-crystal X-ray diffraction provides precise bond lengths, bond angles, and dihedral angles, offering detailed insights into the molecular conformation and crystal packing.

Spectroscopic Methods for NTF Conformational and Structural Insights

Various spectroscopic techniques provide valuable information about the structure, functional groups, and intermolecular interactions of NTF in different states.

Infrared (IR) Spectroscopy: IR spectroscopy is widely used to identify the functional groups present in NTF and its solid forms. rsc.orgguidetopharmacology.orgacs.orgcenmed.com Characteristic vibrational bands in the IR spectrum correspond to specific bonds and functional groups, such as N-H, C=O, C-O-C (furan ring), and nitro group stretching vibrations. medkoo.com Changes in the position and intensity of these bands upon cocrystallization or solvation can indicate the formation of hydrogen bonds and other interactions. rsc.orgguidetopharmacology.orgnih.gov For example, shifts in the N-H and C=O stretching vibrations have been observed and used to confirm hydrogen bonding in nitrofurantoin cocrystals. rsc.orgguidetopharmacology.org

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR spectroscopy and is also used for the characterization of NTF and its cocrystals. rsc.orgguidetopharmacology.orgacs.org Raman spectra can reveal details about the molecular backbone and certain functional group vibrations that may be weak in IR. rsc.orgguidetopharmacology.org Combined IR and Raman studies, often supported by theoretical calculations, allow for a comprehensive assignment of vibrational modes and a deeper understanding of the molecular structure and interactions in the crystal lattice. rsc.orgguidetopharmacology.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is essential for confirming the molecular structure and purity of NTF in solution. guidetopharmacology.orgmedkoo.com Solid-state NMR (ssNMR) techniques, such as CP-MAS ¹³C NMR, are valuable for studying the structural features and molecular dynamics of NTF in its solid forms, including polymorphs and cocrystals. rsc.orgguidetopharmacology.org ssNMR can provide detailed information about the local environment of atoms and confirm the presence of different crystalline forms and the nature of intermolecular interactions like hydrogen bonds. rsc.orgguidetopharmacology.org

UV-Vis Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the NTF molecule. guidetopharmacology.orgmedkoo.com The UV-Vis spectrum of NTF exhibits characteristic absorption bands related to the presence of chromophores, such as the nitro group and the conjugated system involving the furan (B31954) ring and the imine linkage. medkoo.com UV-Vis spectroscopy can be used for quantitative analysis and to study the effects of pH and solvent on the electronic structure of NTF. medkoo.com For instance, spectral shifts have been observed with changes in pH, which are reversible upon reacidification. medkoo.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of NTF, aiding in its identification and structural confirmation. guidetopharmacology.org High-resolution mass spectrometry can provide exact mass measurements, further confirming the molecular formula. guidetopharmacology.org MS is often used in conjunction with chromatographic techniques for the analysis of NTF in various matrices. researchgate.net

Computational Approaches to NTF Structural Prediction and Refinement

Computational methods complement experimental techniques by providing theoretical insights into the molecular geometry, electronic structure, conformational landscape, and intermolecular interactions of NTF.

Quantum Chemical Calculations of NTF Geometries and Conformations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to optimize the molecular geometry of NTF and its cocrystals, calculate electronic properties, and study intermolecular interactions. rsc.orgacs.org DFT calculations can predict the most stable conformations of the NTF molecule and analyze the energy landscape.

Studies employing DFT have investigated the hydrogen bonding patterns in NTF cocrystals by calculating interaction energies and analyzing electron density distribution using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. rsc.orgnih.gov These calculations provide a theoretical basis for understanding the strength and nature of the hydrogen bonds and other non-covalent interactions that stabilize the crystal structures. rsc.orgnih.gov Different functionals, such as B3LYP and wB97X-D, have been used and compared for their effectiveness in describing these interactions. rsc.org

Quantum chemical calculations also provide parameters like HOMO and LUMO energies, which are related to the electronic structure and chemical reactivity of NTF and its cocrystals. rsc.org

Molecular Dynamics Simulations for NTF Conformational Space Exploration

Molecular Dynamics (MD) simulations are employed to explore the conformational space of NTF and to study its interactions in various environments, such as in solution or within crystal lattices. MD simulations can provide insights into the dynamic behavior of NTF molecules, the stability of different conformations, and the nature of interactions with solvent molecules or coformer molecules in cocrystals.

Classical MD simulations, often using force fields like GAFF, have been used to rationalize experimental observations related to the solubility and dissolution of NTF and its cocrystals by simulating intermolecular interactions with water and coformers. MD simulations can also help understand the mechanisms of crystal growth and dissolution and the effects of additives on these processes. Furthermore, MD simulations have been used to investigate the interaction of NTF with biological targets, such as enzymes.

Solid-State Packing and Crystal Structure Prediction for Ntfapi

Information specifically detailing the solid-state packing and crystal structure prediction studies for the chemical compound this compound (also known as NOTA-FAPI-4) was not found in the conducted literature search. While the compound's chemical structure and its applications, particularly as a PET tracer targeting fibroblast activation protein (FAP), are well-documented, specific research focusing on its crystalline form, packing arrangements in the solid state, or computational predictions of its crystal structures was not retrieved.

Crystal structure prediction (CSP) is a computational technique used to predict possible crystal structures of a compound given its molecular structure. These methods explore the potential energy surface to find stable and metastable crystal forms. Solid-state packing refers to the arrangement of molecules in a crystal lattice, which influences various physical properties of the material, such as solubility, melting point, and stability.

Despite the absence of specific data on this compound's solid-state packing and CSP in the available search results, these areas are generally critical in the comprehensive characterization of pharmaceutical compounds and other crystalline materials. Understanding the solid form is essential for formulation development, manufacturing, and predicting the behavior of the compound under different conditions.

Should specific studies on the solid-state characteristics and crystal structure prediction of this compound become available in future research, they would provide valuable insights into its material properties and potentially reveal the existence of different polymorphic forms.

Sophisticated Spectroscopic Investigations of Ntfapi

Vibrational Spectroscopy of Ntfapi (FT-IR, Raman)

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are powerful tools for obtaining a molecular fingerprint of a compound by probing the vibrations of its chemical bonds. unizar-csic.esamericanpharmaceuticalreview.com These techniques are widely used for the identification of organic compounds and the study of functional groups. unizar-csic.es In the context of pharmaceutical compounds, vibrational spectroscopy can provide insights into molecular structure, solid forms, and interactions. americanpharmaceuticalreview.comresearchgate.net

While direct spectroscopic data specifically for this compound (NOTA-FAPI-4) is limited in the search results, studies on related compounds and the general principles of vibrational spectroscopy applied to complex molecules provide a framework for understanding how these techniques would be applied to this compound. Vibrational modes in a molecule are influenced by its structure, conformation, and environment, including intermolecular interactions. researchgate.net

Analysis of Hydrogen Bonding Networks Involving this compound

Hydrogen bonding plays a crucial role in the solid-state structure and properties of many organic molecules, including active pharmaceutical ingredients. researchgate.netmdpi.comresearchgate.netnih.gov Vibrational spectroscopy is highly sensitive to hydrogen bonding interactions, as these interactions can cause shifts in the frequency and changes in the intensity of vibrational modes, particularly those involving X-H stretching and bending vibrations (where X is typically O, N, or C). researchgate.netresearchgate.netarxiv.orgnih.govd-nb.info

Studies on other compounds have shown that N-H and C=O stretching vibrations are strongly affected by intermolecular hydrogen bond formation. researchgate.netresearchgate.net For instance, shifts in the N-H stretching frequency can indicate the involvement of amine groups in hydrogen bonding. researchgate.net Similarly, changes in the C=O stretching frequency can provide information about hydrogen bonds involving carbonyl groups. nih.gov The complex structure of this compound, containing multiple potential hydrogen bond donors (e.g., N-H) and acceptors (e.g., C=O, nitrogen atoms, oxygen atoms), suggests that hydrogen bonding is likely to be a significant factor in its solid-state packing. medkoo.comnih.gov Analysis of the shifts in characteristic vibrational bands in the FT-IR and Raman spectra of this compound could therefore provide detailed information about the nature and extent of its hydrogen bonding network. Computational methods, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental vibrational spectroscopy to assign bands and understand the role of hydrogen bonding. researchgate.netresearchgate.netresearchgate.netrsc.org

Conformational Analysis and Polymorphic Forms of this compound through Vibrational Spectroscopy

Vibrational spectroscopy is a valuable technique for studying the conformational flexibility of molecules and identifying different polymorphic forms of crystalline solids. vu.ltresearchgate.net Different conformers of a molecule will have slightly different arrangements of atoms, leading to variations in their vibrational modes and thus distinct spectroscopic fingerprints. ustc.edu.cnresearchgate.net Similarly, polymorphs, which are different crystal structures of the same molecule, exhibit different molecular packing arrangements and intermolecular interactions, resulting in discernible differences in their vibrational spectra. researchgate.net

Research on other organic compounds has demonstrated the utility of FT-IR and Raman spectroscopy in distinguishing polymorphs based on variations in peak positions, intensities, and shapes. researchgate.net For example, studies on nitrofurantoin (B1679001) polymorphs have shown that vibrational spectroscopy, combined with computational methods, can provide a complete assignment of vibrational spectra and evaluate shifts due to crystal packing interactions. researchgate.net Conformational analysis using vibrational spectroscopy often involves comparing experimental spectra with theoretically calculated spectra for different possible conformers. vu.ltustc.edu.cn Given the flexible nature of the this compound molecule with its various rotatable bonds and ring structures medkoo.comnih.gov, it is likely to exist in multiple conformations, and it may also exhibit polymorphism. Vibrational spectroscopy could be employed to identify and characterize these different forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and environment of molecules. researchgate.net Both solution-state and solid-state NMR can be applied to the study of this compound.

Solution-State NMR for this compound Structure and Dynamic Properties

Solution-state NMR is a standard technique for determining the chemical structure of organic compounds. researchgate.net By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the arrangement of atoms and connectivity within the this compound molecule can be confirmed. medkoo.com For this compound, ¹H-NMR analysis has been used to match its structure. medkoo.com

Beyond basic structural elucidation, solution-state NMR can also provide insights into the dynamic properties of a molecule in solution, such as conformational exchange and molecular motion. Analysis of temperature-dependent NMR spectra, for instance, can reveal the presence of different conformers and the energy barriers to their interconversion. While specific dynamic studies on this compound were not found in the search results, the presence of flexible linkers and ring systems in its structure suggests that it may exhibit complex dynamics in solution.

Solid-State NMR for this compound Polymorphism and Intermolecular Interactions

Solid-state NMR (SSNMR) is particularly useful for characterizing solid materials, especially those that are insoluble or exhibit polymorphism. researchgate.net Unlike solution-state NMR, SSNMR can provide information about the rigid framework of a molecule in the solid state and the intermolecular interactions present in the crystal lattice. researchgate.netsolidstatenmr.org.uknih.gov

SSNMR can differentiate between different polymorphic forms of a compound, as the solid-state environment influences the nuclear shielding and thus the observed chemical shifts. researchgate.net Changes in chemical shifts in solid-state ¹³C NMR spectra, for example, can indicate differences in molecular packing and hydrogen bonding in different polymorphs. researchgate.net SSNMR can also directly probe intermolecular interactions, such as hydrogen bonds, through techniques that measure dipolar couplings between nearby nuclei. nih.gov Studies on other pharmaceutical cocrystals have utilized solid-state ¹³C NMR to characterize hydrogen bonding interactions. researchgate.net Therefore, SSNMR could be applied to this compound to investigate its solid-state forms, understand the nature of intermolecular interactions (including hydrogen bonding) in its crystal structure, and potentially characterize different polymorphs if they exist.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy involves the absorption of light in the UV and visible regions of the electromagnetic spectrum, which causes electronic transitions within a molecule. upi.edulibretexts.orgmpg.de Fluorescence spectroscopy is a related technique where a molecule absorbs light at one wavelength and then emits light at a longer wavelength.

UV-Vis spectroscopy can provide information about the electronic structure of a molecule, particularly the presence of chromophores (groups that absorb UV-Vis light) and conjugated systems. upi.edulibretexts.org The quinoline (B57606) moiety present in the structure of this compound medkoo.comnih.gov is a likely chromophore, contributing to its UV-Vis absorption properties. The UV-Vis spectrum of a compound is characterized by absorption maxima (λmax) and molar absorptivity (ε) values, which are related to the probability of electronic transitions. upi.edu Studies on other compounds containing aromatic or conjugated systems have utilized UV-Vis spectroscopy to understand their electronic transitions. libretexts.orgresearchgate.net

Fluorescence spectroscopy can provide information about the excited-state properties of a molecule, including its fluorescence quantum yield (the efficiency of fluorescence emission) and emission spectrum. photobiology.comchemistryviews.orgjascoinc.comiss.com The fluorescence properties of a molecule are influenced by its structure and environment. While specific fluorescence data for this compound was not found, the presence of aromatic systems in its structure suggests it may exhibit fluorescence. Studies on related fluorescent molecules have investigated factors affecting fluorescence quantum yield and emission spectra. photobiology.comchemistryviews.orgresearchgate.net UV-Vis absorption spectra in water have been used in studies of other active pharmaceutical ingredients. researchgate.net

Electronic Transitions and Excited States of this compound

Electronic transitions involve the movement of electrons between different energy levels within a molecule, typically studied using techniques like UV-Visible absorption spectroscopy. These transitions provide information about the electronic structure, including the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Studies on related compounds, such as Nitrofurantoin (NTF), which is sometimes referred to as an API, have utilized computational methods like Density Functional Theory (DFT) to determine HOMO and LUMO energies rsc.orgresearchgate.netresearchgate.netresearchgate.net. The energy gap between the HOMO and LUMO is related to the molecule's stability and chemical reactivity researchgate.net. For instance, a smaller energy gap can indicate higher chemical reactivity researchgate.net. While specific experimental UV-Vis absorption data detailing the electronic transitions and excited states of this compound were not found in the surveyed literature, theoretical calculations on structurally related compounds highlight the importance of understanding frontier molecular orbitals in predicting electronic behavior and reactivity rsc.orgresearchgate.netresearchgate.netresearchgate.net.

Probing Molecular Interactions of this compound using Fluorescence Techniques

Fluorescence spectroscopy is a sensitive technique used to study molecular interactions, dynamics, and environment nih.govnih.gov. It involves exciting a molecule with light at a specific wavelength and detecting the emitted light at a longer wavelength. Changes in fluorescence intensity, spectrum, or lifetime can indicate interactions such as binding events, conformational changes, or changes in the local environment nih.govnih.gov. While fluorescence spectroscopy is a powerful tool for probing molecular interactions in various systems nih.govnih.gov, specific research detailing the application of fluorescence techniques to study this compound or its interactions was not identified in the available literature. Generally, if this compound is fluorescent or can be coupled with a fluorescent probe, this technique could be applied to investigate its binding to other molecules or its behavior in different matrices.

Mass Spectrometry (MS) Applications for this compound Characterization

Mass spectrometry is a fundamental analytical technique for determining the mass-to-charge ratio of ions, providing crucial information about the molecular weight and structure of a compound nih.gov. Various MS approaches can be employed for the comprehensive characterization of this compound.

High-Resolution Mass Spectrometry for this compound Degradation Products or Related Metabolites (non-clinical)

High-Resolution Mass Spectrometry (HRMS) offers high mass accuracy and resolving power, enabling the precise determination of elemental compositions and the differentiation of compounds with very similar nominal masses nih.govnih.gov. This is particularly valuable for identifying and characterizing degradation products or metabolites of a compound nih.govnih.govrsc.orgnih.govresearchgate.net. In non-clinical research, HRMS can be used to study the abiotic or in vitro degradation of this compound under various conditions or to identify potential transformation products formed in biological systems outside of a clinical context. The high mass accuracy of HRMS allows for confident identification of unknown species by matching experimentally determined accurate masses to theoretical masses of potential degradation products or metabolites nih.govresearchgate.net. While the surveyed literature discusses the general application of HRMS for characterizing degradation products of various substances nih.govrsc.orgresearchgate.net and metabolites in non-clinical studies nih.govnih.gov, specific HRMS data pertaining to the degradation products or non-clinical metabolites of this compound were not found.

Theoretical and Computational Chemistry Applied to Ntfapi

Quantum Chemical Studies on Ntfapi Reactivity and Electronic Structure

Quantum chemical methods, based on the principles of quantum mechanics, are extensively used to investigate the electronic structure and reactivity of molecules. For this compound, these studies provide valuable information about its stability, potential reaction sites, and interactions with other species.

Density Functional Theory (DFT) Calculations for this compound Electronic Properties (e.g., HOMO-LUMO, Molecular Electrostatic Potential Surfaces)

Density Functional Theory (DFT) is a widely applied quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations have been employed to study various electronic properties of this compound. Key properties explored through DFT include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and electronic excitation properties. A smaller HOMO-LUMO gap often suggests higher reactivity or easier electronic transitions.

DFT calculations also enable the generation of Molecular Electrostatic Potential (MEP) surfaces. MEP surfaces visually represent the charge distribution around a molecule, indicating regions that are susceptible to electrophilic or nucleophilic attack. These surfaces help predict how this compound might interact with charged species or polar environments. Studies have utilized DFT to analyze the electron density distribution and electrostatic potential of this compound, providing insights into its intermolecular interactions and behavior in different chemical environments.

Ab Initio Methods for this compound Molecular Description

Information regarding the specific application of ab initio methods, such as Hartree-Fock or Coupled Cluster theory, for the detailed molecular description of this compound was not found in the available search results. While ab initio methods offer high accuracy in describing molecular electronic structure from first principles, their computational cost can be higher compared to DFT for larger systems.

Frontier Molecular Orbital (FMO) Theory and Local Reactivity Descriptors for this compound

Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the HOMO and LUMO of reacting species, has been applied to understand the reactivity of this compound. The characteristics of the HOMO and LUMO, such as their spatial distribution and energy levels, dictate how this compound is likely to interact with other molecules. The HOMO is typically associated with electron-donating ability, while the LUMO is related to electron-accepting ability.

In addition to FMO theory, local reactivity descriptors derived from conceptual DFT, such as the Fukui functions, have been used to identify the most reactive sites within the this compound molecule. These descriptors provide site-specific information about a molecule's propensity to undergo nucleophilic, electrophilic, or radical attacks. Analyzing these descriptors helps in predicting the most probable reaction pathways and understanding the regioselectivity of reactions involving this compound.

Molecular Simulation Techniques for this compound Systems

Molecular simulation techniques, such as molecular dynamics and Monte Carlo simulations, are powerful tools for studying the behavior of molecules and molecular systems over time. These methods are essential for understanding properties that depend on the collective behavior of many molecules, such as solvation, diffusion, and conformational changes.

Molecular Dynamics Simulations for this compound Solution Behavior and Solvation

Molecular Dynamics (MD) simulations have been employed to investigate the behavior of this compound in solution and its solvation characteristics. MD simulations track the time evolution of a system of molecules by solving Newton's equations of motion. This allows researchers to observe how this compound molecules interact with solvent molecules and how these interactions influence its structural dynamics and distribution in a given solvent.

Simulations can provide insights into the solvation shell structure around this compound, the strength of solute-solvent interactions, and the diffusion of this compound in different solvents. Understanding the solvation behavior is crucial for predicting this compound's solubility, transport properties, and its behavior in biological or chemical processes that occur in solution.

Advanced Computational Methodologies for this compound Research

Advanced computational methodologies offer powerful tools for in-depth research on this compound. These methods can tackle complex systems and provide detailed information that is difficult or impossible to obtain through experiments alone.

Multi-scale Modeling (QM/MM) for this compound Interactions

Multi-scale modeling, particularly the Quantum Mechanics/Molecular Mechanics (QM/MM) approach, is a valuable technique for studying the interactions of this compound within larger and more complex environments, such as biological systems or crystal lattices. QM/MM methods divide the system into a small region treated with accurate but computationally expensive quantum mechanics (QM) and a larger surrounding region described by faster molecular mechanics (MM) methods. nih.govmpg.de This allows for the study of chemical processes, like reactions or significant charge redistribution, in a localized area using QM, while the influence of the environment is still considered through MM. nih.govuiuc.edu

QM/MM simulations have been widely applied to study various chemical and biochemical systems, including reaction mechanisms in condensed phases and biological environments like enzymes. nih.govmpg.de The method involves partitioning the system and defining how interactions between the QM and MM regions are handled. nih.govmpg.de Different coupling schemes exist, including mechanical and electrostatic embedding. nih.govuiuc.edu

In the context of this compound, QM/MM could be applied to study its interactions within a crystal structure or with biological targets. For example, studies on nitrofurantoin (B1679001) (NTF), a related compound, have utilized computational approaches like Density Functional Theory (DFT) to investigate hydrogen bonding and molecular packing in its solid forms and cocrystals. researchgate.net These studies highlight the importance of intermolecular interactions, such as hydrogen bonds, in influencing the vibrational modes and stability of the molecular associations. researchgate.net While the provided search results specifically mention DFT for NTF, the principle of using computational methods to understand solid-state interactions is directly relevant to how QM/MM could be applied to this compound in complex environments.

Machine Learning and Artificial Intelligence in this compound Spectroscopic Analysis and Structure Prediction

In spectroscopic analysis, ML can be used to interpret complex spectra, identify functional groups, and even predict spectra from molecular structures. researchgate.netresearchgate.net For instance, ML has been applied to vibrational spectroscopy data, such as infrared (IR) and Raman spectroscopy, for tasks like classifying chemical groups or analyzing spectral features. researchgate.netresearchgate.net Combined spectroscopic and quantum chemical approaches, which can be enhanced by ML, have been used to study molecular structure and hydrogen bonding in pharmaceutical cocrystals. researchgate.netrsc.org This involves comparing experimental spectra with computationally predicted spectra to gain a deeper understanding of molecular interactions and structural arrangements. researchgate.net

For this compound, ML algorithms could be trained on a dataset of its various forms (e.g., polymorphs, cocrystals) and their corresponding spectroscopic data (IR, Raman, NMR) combined with computational results (e.g., DFT calculations of vibrational modes). This trained model could then potentially predict the spectroscopic signature of a new solid form of this compound or assist in assigning experimental spectral peaks to specific molecular vibrations or intermolecular interactions.

Research on nitrofurantoin cocrystals, for example, has explored computational methodologies, including molecular dynamics simulations and crystal structure prediction (CSP) based on cloud computing, to predict cocrystal formation. researchgate.net ML algorithms have also been proposed as an alternative technique for virtual screening of coformers. researchgate.net

For this compound, ML models could be developed to predict its likely crystal structures under different conditions or to screen potential coformers for cocrystal formation based on their molecular descriptors and interaction energies calculated through computational methods. AI could also be used to analyze large datasets of known structures of similar compounds to identify patterns and predict the most stable conformers or packing arrangements of this compound.

The integration of ML and AI into the computational study of this compound can significantly accelerate the understanding of its fundamental properties, aid in the interpretation of experimental data, and guide the rational design of new solid forms or formulations.

Data Table Example (Illustrative - based on concepts discussed, not specific this compound data from search results):

| Computational Method | Application to this compound (Hypothetical) | Potential Output Data |

| QM/MM | Interaction with a protein binding site | Binding energy, key interaction distances |

| DFT (part of QM/MM) | Vibrational mode analysis in a crystal | Calculated IR/Raman frequencies, force constants |

| Machine Learning | Spectroscopic fingerprint prediction | Predicted IR/Raman spectrum |

| Machine Learning | Crystal structure prediction | Predicted unit cell parameters, space group |

Detailed Research Findings Example (Illustrative - based on concepts discussed, not specific this compound data from search results):

A hypothetical QM/MM study investigating the interaction of this compound with a specific enzyme active site might reveal that key hydrogen bonding interactions between the nitro group of this compound and a particular amino acid residue are crucial for binding stability. The QM region would encompass this compound and the critical residues in the active site, while the rest of the protein and surrounding solvent would be treated with MM. Calculations could yield interaction energies, demonstrating the strength of these hydrogen bonds, and provide optimized geometries of the bound complex.

Similarly, a machine learning model trained on vibrational spectra and computed normal modes of various this compound conformers could achieve high accuracy in predicting the IR spectrum of a newly synthesized polymorph. The model's performance could be evaluated based on metrics like mean absolute error (MAE) between predicted and experimental peak frequencies. Analysis of the model could also highlight which molecular features are most influential in determining specific spectral characteristics.

Chemical Synthesis and Derivatization Strategies for Ntfapi and Its Analogues

Development of Novel Synthetic Pathways for Ntfapi

The development of novel synthetic pathways for chemical compounds is a cornerstone of organic chemistry, driven by the need for more efficient, sustainable, and scalable routes to target molecules. This involves designing chemical reactions and sequences that can construct the desired molecular framework from simpler precursors. Research in this area often focuses on improving yields, reducing reaction steps, minimizing waste, and utilizing more environmentally friendly reagents and conditions mdpi.com.

Novel synthetic routes can involve various strategies, including the development of new reactions, the creative application of existing methodologies, or the design of convergent syntheses that bring together key fragments late in the process researchgate.netmdpi.commdpi.comrsc.orgrsc.orgresearchgate.netfrontiersin.orgnih.govnih.gov. Computational methods and retrosynthetic analysis play increasingly important roles in identifying potential synthetic disconnections and evaluating the feasibility of different routes researchgate.netnih.gov. For a compound like this compound, depending on its specific structure, novel pathways might explore alternative ways to form key bonds or introduce specific functional groups that are challenging to access through traditional methods. While specific novel synthetic pathways for this compound were not found in the provided search results unito.itsigmaaldrich.com, research on developing efficient routes to complex heterocyclic systems and peptide-like structures, which this compound or its derivatives might involve, is an active area of research mdpi.commdpi.com.

Synthetic Modifications and Analogues of this compound

Synthetic modifications and the creation of analogues are crucial for exploring the structure-activity relationship of a compound and for modulating its physicochemical properties. This involves making targeted changes to the chemical structure of the parent compound to generate a series of related molecules mdpi.comrsc.orgrsc.orgresearchgate.net.

Cocrystallization and Salt Formation for this compound Property Modulation

Cocrystallization and salt formation are established techniques used to modify the solid-state properties of active pharmaceutical ingredients (APIs), including solubility, dissolution rate, stability, and bioavailability unito.itiapchem.orgmdpi.comresearchgate.netijpsonline.com. Salt formation typically involves the reaction of an acidic or basic API with a counterion to form an ionic crystalline solid unito.itmdpi.com. Cocrystallization, on the other hand, involves the formation of a crystalline structure composed of the API and one or more coformers (neutral molecules) linked by non-covalent interactions, such as hydrogen bonds iapchem.orgmdpi.comresearchgate.netijpsonline.com.

These techniques can be particularly useful for poorly soluble or unstable compounds. By selecting appropriate counterions or coformers, it is possible to engineer the crystal lattice and thereby tune the physicochemical properties of the resulting solid form mdpi.comresearchgate.netijpsonline.com. The formation of cocrystals and salts can be influenced by factors such as the pKa difference between the components, the nature of the functional groups, and the crystallization conditions unito.itmdpi.comijpsonline.com. While specific examples of cocrystallization or salt formation for this compound were not found in the search results referencing researchgate.net, mdpi.com, researchgate.net, scielo.br, and cardiff.ac.uk, these methods are widely applied in pharmaceutical development to optimize drug properties.

Targeted Derivatization of this compound for Mechanistic Probes

Targeted derivatization involves the selective modification of specific functional groups within a molecule to introduce new properties or labels researchgate.netresearchgate.netmdpi.com. This strategy is particularly valuable in the development of mechanistic probes, which are molecules used to investigate biological processes or the mechanism of action of a compound acs.orgnih.gov.

By attaching reporter tags (e.g., fluorescent labels, biotin) or reactive groups (e.g., photoaffinity labels) to a molecule like this compound, researchers can track its distribution, identify its binding partners, or study its interactions with biological targets acs.orgnih.gov. The design of such probes requires careful consideration of the site of derivatization to ensure that the modification does not interfere with the compound's intrinsic activity or binding characteristics nih.gov. The search results discuss the use of derivatization in the context of chemical probes for target identification and studying protein interactions researchgate.netacs.orgnih.gov, citing references such as rsc.org and researchgate.net. While specific targeted derivatization strategies for this compound as a mechanistic probe were not detailed in the search results rsc.orgresearchgate.net, this approach holds potential for elucidating the biological targets and mechanism of action of this compound, particularly given its reported use as a FAP inhibitor probe chemicalbook.com.

Catalytic Approaches in this compound Synthesis or Transformation

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed more efficiently, selectively, and under milder conditions mdpi.commdpi.comlibretexts.org. Catalytic approaches can be broadly classified into homogeneous and heterogeneous catalysis, depending on whether the catalyst is in the same phase as the reactants or in a different phase researchgate.netmdpi.comlibretexts.org.

Homogeneous Catalysis for this compound Derivatives

Homogeneous catalysis involves the use of catalysts that are soluble in the reaction mixture, often transition metal complexes or organic molecules researchgate.netmdpi.comlibretexts.org. Homogeneous catalysts can offer high selectivity and activity due to their well-defined structures and tunable properties researchgate.netrsc.orgmdpi.commdpi.comrsc.org. They are widely used in various transformations, including hydrogenation, oxidation, and carbonylation reactions researchgate.netmdpi.comlibretexts.orgmdpi.comrsc.org.

For the synthesis or transformation of this compound or its derivatives, homogeneous catalysis could be employed in various steps, such as the formation of carbon-carbon or carbon-heteroatom bonds, or the introduction or modification of functional groups. The search results highlight the broad applicability of homogeneous catalysis in the synthesis of fine chemicals and the transformation of various organic molecules researchgate.netrsc.orgresearchgate.netmdpi.commdpi.comrsc.org. While specific applications of homogeneous catalysis in the synthesis of this compound derivatives were not found in the provided search results frontiersin.orgrsc.orgresearchgate.net, the principles and methodologies of homogeneous catalysis are highly relevant to the synthesis of complex organic molecules.

Electrosynthesis Methods for this compound Transformations

Electrosynthesis is a sustainable and versatile approach that utilizes electrical energy to drive chemical transformations researchgate.netscielo.brcardiff.ac.ukrsc.orgoaepublish.com. This method offers several advantages, including the ability to perform redox reactions without the need for stoichiometric chemical oxidants or reductants, precise control over reaction conditions by adjusting electrode potential or current, and the potential for improved selectivity researchgate.netscielo.broaepublish.com.

Electrosynthesis can be conducted in various cell configurations, including divided and undivided cells, and can involve direct electron transfer between the electrode and the substrate or indirect transformations mediated by electrochemically generated species scielo.broaepublish.com. The search results demonstrate the application of electrosynthesis in a range of organic transformations, including the formation of new bonds and the functionalization of organic molecules researchgate.netscielo.brcardiff.ac.ukrsc.org. While specific electrosynthesis methods for this compound transformations were not detailed in the search results frontiersin.orgrsc.org, this approach could potentially be explored for the electrochemical synthesis of this compound or the introduction of specific modifications to its structure in a more environmentally friendly manner.

Intermolecular Interactions and Solid State Chemistry of Ntfapi

Hydrogen Bonding in Ntfapi Systems

Hydrogen bonding plays a significant role in the solid-state structure and properties of this compound. Studies on nitrofurantoin (B1679001) (NTF), identified as the API (this compound) wikipedia.orgguidetopharmacology.orgnih.gov, highlight the importance of various hydrogen bonding interactions. Vibrational modes associated with functional groups such as C=O, N-H, and C-H are notably affected by the formation of intermolecular hydrogen bonds guidetopharmacology.org.

Characterization of this compound Hydrogen Bond Synthon Motifs

Supramolecular synthons, which are recurring structural units formed by intermolecular interactions, particularly hydrogen bonds, are key to understanding crystal packing. In this compound systems, potential hydrogen bond synthons have been investigated using computational approaches like Density Functional Theory (DFT) calculations, especially in the context of cocrystal formation guidetopharmacology.org. Analysis of crystal structures is a crucial method for identifying reliable hydrogen bonding motifs that can serve as supramolecular synthons in the design of new crystalline forms. For instance, in the nitrofurantoin-L-proline (NTF-LP) cocrystal, a strong hydrogen bond is reported between the NH group of nitrofurantoin and the carboxylate (COO⁻) group of L-proline guidetopharmacology.org.

Crystal Engineering and Polymorphism of this compound

Crystal engineering principles are applied to understand and manipulate the solid forms of this compound, aiming to achieve desired physical and chemical properties. Polymorphism, the ability of this compound to exist in multiple crystalline forms with different arrangements of molecules, is a critical phenomenon in this regard. Different polymorphic forms can exhibit variations in properties such as melting point, solubility, and stability.

Polymorphic Forms of this compound and Their Interconversion

Nitrofurantoin is known to exist in different solid forms, including anhydrous forms guidetopharmacology.org. The interconversion between these forms can be influenced by various factors, including temperature, solvent, and humidity. Studies have proposed dehydration pathways for nitrofurantoin based on the arrangement of hydrogen bonds in different hydrated and anhydrous forms guidetopharmacology.org. Understanding these transformations is essential for controlling the solid form during manufacturing and storage.

Cocrystal Design and Characterization of this compound Cocrystals

Cocrystals of this compound are multicomponent crystalline structures containing this compound and one or more coformers, held together by non-covalent interactions, predominantly hydrogen bonds guidetopharmacology.org. The design of this compound cocrystals is based on identifying suitable coformers that can form robust and predictable hydrogen bond synthons with the API.

The characterization of this compound cocrystals involves various analytical techniques. Vibrational spectroscopy, including Raman and terahertz spectroscopy, combined with computational methods like DFT calculations, has proven effective in identifying this compound cocrystals and analyzing the intermolecular interactions within their structures. These studies allow for the comparison of vibrational modes in the cocrystal compared to the parent materials, providing insights into the formation of new solid forms guidetopharmacology.org. For example, the formation and characterization of the nitrofurantoin-L-proline cocrystal have been reported wikipedia.orgguidetopharmacology.org. Additionally, cocrystals of nitrofurantoin with 4-aminobenzoic acid have been prepared and characterized using spectroscopic techniques guidetopharmacology.org. The formation of cocrystals can lead to improved physicochemical properties compared to the pure API.

Amorphous Solid Dispersions and Solid-State Transformations of this compound

Amorphous solid dispersions (ASDs) represent a strategy to enhance the solubility and bioavailability of poorly soluble APIs like this compound. In an ASD, this compound is dispersed in an amorphous state within a solid matrix, typically a polymer. The amorphous form, lacking long-range crystalline order, possesses higher internal energy and thus potentially higher solubility than its crystalline counterparts.

Polymers in ASDs play a crucial role in stabilizing the amorphous state of this compound, preventing or retarding crystallization in the solid state and inhibiting precipitation upon dissolution. The physical stability of ASDs is influenced by factors such as the drug loading, the glass transition temperature of the dispersion, and intermolecular interactions, including hydrogen bonding, between this compound and the polymer.

Solid-state transformations are relevant to ASDs as the amorphous form is metastable and can undergo transformation to a more stable crystalline form over time, impacting the product's performance. Understanding the kinetics and mechanisms of such transformations is vital for developing stable amorphous formulations. Solid-state transformations in general can involve changes in crystal structure or chemical composition and can be influenced by factors like diffusion and interfacial energy. Solution-mediated phase transformation, where the amorphous form dissolves and then recrystallizes as a less soluble form, is a key consideration during the dissolution of ASDs.

Based on a comprehensive search for the chemical compound “this compound,” also known as NOTA-FAPI, it is not possible to generate the article as requested. The provided outline requires detailed, specific data from fundamental mechanistic and reactivity studies, which are not available in the public scientific literature.

This compound has been identified as a Fibroblast Activation Protein (FAP) inhibitor, primarily researched for its application in medical imaging when labeled with a radioisotope medchemexpress.comnih.gov. The existing body of research focuses almost exclusively on its synthesis for, and performance in, Positron Emission Tomography (PET) scanning to detect various cancers and inflammatory conditions nih.govmdpi.comnih.govoup.comspringermedizin.denih.gov.

There is no available information in the search results regarding the specific topics mandated by the user's outline:

Fundamental Mechanistic Studies of Ntfapi Reactivity

Ntfapi Interactions with Model Chemical Systems

Photochemical Reactivity of this compound:No studies concerning the photochemical properties or stability of this compound were found.

The request requires an article based on fundamental chemical research that does not appear to have been published or made publicly available. Therefore, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the provided outline cannot be fulfilled.

Advanced Analytical Methodologies for Ntfapi Quantification and Characterization

Chromatographic Techniques for NTFAPI Analysis (HPLC, UPLC, GC)

Chromatographic techniques are fundamental in the analysis of pharmaceutical compounds like this compound, providing powerful tools for separation, identification, and quantification. High-Performance Liquid Chromatography (HPLC) is commonly employed for assessing the purity of this compound. medkoo.com While specific detailed chromatographic parameters (e.g., column type, mobile phase composition, flow rate) for this compound analysis using HPLC, Ultra-High-Performance Liquid Chromatography (UPLC), or Gas Chromatography (GC) are not extensively detailed in the available search results, the general principles of these methods are highly relevant to its analysis.

HPLC and UPLC are particularly suitable for the analysis of relatively polar and non-volatile compounds like this compound. These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. Detection is typically achieved using UV-Vis spectroscopy, mass spectrometry, or other suitable detectors. GC, on the other hand, is generally applied to volatile or semi-volatile compounds, often requiring derivatization for more polar substances. Its application to this compound would depend on the compound's volatility characteristics or the analysis of volatile impurities.

Method Development and Validation for this compound Purity and Impurity Profiling

Method development and validation are critical steps to ensure the reliability and accuracy of analytical methods used for assessing the purity and impurity profile of this compound. The process involves optimizing parameters such as the stationary phase, mobile phase, temperature, and detection wavelength to achieve adequate separation of this compound from potential impurities. Validation confirms that the method is suitable for its intended purpose, evaluating parameters like specificity, linearity, accuracy, precision, detection limit, quantification limit, and robustness.

Hyphenated Chromatography-Mass Spectrometry for this compound

Hyphenated techniques, coupling chromatography with Mass Spectrometry (MS), provide enhanced capabilities for the analysis of complex samples and the definitive identification of separated components. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools in pharmaceutical analysis. For this compound, MS analysis has been used to confirm its molecular weight, complementing chromatographic separation. medkoo.com

LC-MS is particularly valuable for the analysis of this compound, allowing for the separation of the compound and its impurities by LC, followed by their detection and structural characterization by MS. This combination provides both chromatographic retention time information and mass spectral data, significantly improving the confidence in identification and quantification. GC-MS could be applied if volatile impurities need to be analyzed. The mass spectral data provides information about the molecular ion and fragmentation pattern, which can be used to confirm the structure of this compound and identify unknown impurities.

Trace Analysis and Ultra-Sensitive Detection of this compound

Trace analysis and ultra-sensitive detection methods are essential when very low concentrations of this compound need to be quantified, for example, in biological matrices or environmental samples, although the search results did not provide specific applications of trace analysis for this compound in these contexts. These techniques often involve specialized sample preparation and highly sensitive analytical instrumentation.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Optical Emission Spectroscopy (ICP-OES) for Elemental Analysis of this compound

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES) are techniques primarily used for elemental analysis. While not directly used for the quantification of the intact this compound molecule, they are valuable for determining the elemental composition and detecting trace levels of metal impurities or other elements within the compound or its raw materials. Elemental analysis data for this compound shows the presence of Carbon, Hydrogen, Fluorine, Nitrogen, and Oxygen, consistent with its molecular formula C₃₆H₄₇F₂N₉O₈. medkoo.com ICP-MS and ICP-OES could be used to verify these elemental percentages and to screen for undesirable metallic contaminants that might be introduced during synthesis or handling.

Development of Electrochemical Sensors for this compound

The development of electrochemical sensors offers a promising avenue for the sensitive and potentially rapid detection and quantification of analytes. These sensors work by measuring the electrical response generated by a chemical reaction involving the analyte at an electrode surface. While the search results did not yield specific information on the development or application of electrochemical sensors specifically for this compound, electrochemical methods are explored for the analysis of various pharmaceutical compounds. researchgate.netresearchgate.net The feasibility of developing an electrochemical sensor for this compound would depend on its electrochemical properties, such as its ability to be oxidized or reduced at an electrode within a suitable potential range.

Quality Control and Analytical Strategies for this compound in Chemical Manufacturing and Research

Quality control (QC) and robust analytical strategies are paramount in the chemical manufacturing and research of this compound to ensure its identity, purity, quality, and consistency. Analytical methods form the backbone of these strategies. As highlighted, HPLC is a key technique for determining the purity of this compound. medkoo.com

Chemical Biology and Bio Inspired Research Involving Ntfapi Non Clinical Focus

Ntfapi as a Probe for Biomolecular Interaction Studies (e.g., ligand binding, enzyme kinetics in vitro)

The utility of a novel compound as a chemical probe is a cornerstone of chemical biology, enabling the interrogation of complex biological systems. Should "this compound" be developed as such a tool, its characterization would involve a series of well-defined in vitro experiments to establish its interaction with specific biomolecules.

Exploration of this compound Binding Affinities and Specificity to Biomolecular Targets (e.g., enzymes, receptors)

A critical first step in characterizing a new chemical entity is to determine its binding affinity and selectivity for its intended biological target(s). Various biophysical techniques are employed for this purpose. For instance, methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would provide quantitative data on the binding kinetics and thermodynamics of the this compound-target interaction.

To illustrate the type of data generated, consider the hypothetical binding affinities of "this compound" to a panel of related enzymes, as might be determined by a competitive binding assay.

| Target Enzyme | Dissociation Constant (Kd) (nM) | Assay Method |

| Enzyme A | 50 | Radioligand Binding Assay |

| Enzyme B | 850 | Fluorescence Polarization |

| Enzyme C | >10,000 | Isothermal Titration Calorimetry |

| Receptor X | 120 | Surface Plasmon Resonance |

| Receptor Y | 2,500 | Microscale Thermophoresis |

This table is illustrative and does not represent actual data for "this compound."

Such a dataset would be crucial in establishing the potency and selectivity profile of "this compound," guiding its use as a specific research tool.

Development of this compound-Based Chemical Tools for Cellular Pathway Research (as research tools)

Once the binding characteristics of "this compound" are established, it could be further developed into more sophisticated chemical tools for studying cellular pathways. This often involves chemical modification of the parent compound to incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive cross-linking groups. These modified probes would allow for the visualization of target engagement in cells, the identification of binding partners through pull-down experiments followed by mass spectrometry, and the mapping of interaction sites. The development of such tools is a key strategy in chemical biology for elucidating the function of proteins and dissecting complex signaling networks. illinois.eduresearchgate.net

Bio-inspired Synthesis and Modifications of this compound

Bio-inspired synthesis is a powerful strategy in chemical synthesis that draws inspiration from natural product structures and biosynthetic pathways to design and create novel molecules. If "this compound" were a natural product or inspired by one, its synthesis would likely follow a biomimetic approach. This could involve, for example, a key cyclization reaction that mimics a proposed biosynthetic step.

Furthermore, once a synthetic route is established, medicinal chemists can create analogues of "this compound" to explore structure-activity relationships (SAR). This involves systematically modifying different parts of the molecule to understand how these changes affect its binding affinity, selectivity, and other properties. This iterative process of synthesis and biological testing is fundamental to optimizing a compound for its intended research application.

Structural Biology of this compound-Biomolecule Complexes (e.g., co-crystallization, structural characterization of interactions)

Understanding the precise molecular interactions between "this compound" and its biological target is a primary goal of structural biology. The most common method to achieve this is X-ray co-crystallography. This technique involves crystallizing the target protein in complex with "this compound" and then using X-ray diffraction to determine the three-dimensional structure of the complex at atomic resolution.

The resulting structure would reveal the specific amino acid residues in the binding pocket that interact with "this compound," the conformation adopted by "this compound" upon binding, and any conformational changes induced in the protein. This information is invaluable for understanding the mechanism of action and for guiding the rational design of improved analogues. Other structural techniques, such as cryo-electron microscopy (cryo-EM) for large complexes and nuclear magnetic resonance (NMR) spectroscopy, could also be employed to study this compound-biomolecule interactions.

A hypothetical summary of structural data for a "this compound"-enzyme complex is presented below.

| Parameter | Value | Method |

| Resolution | 2.1 Å | X-ray Crystallography |

| PDB ID | N/A | N/A |

| Key Interacting Residues | Tyr83, Phe121, Arg254 | N/A |

| Type of Interactions | Hydrogen bonds, hydrophobic interactions, pi-stacking | N/A |

This table is illustrative and does not represent actual data for "this compound."

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。